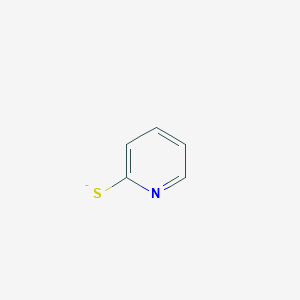

Pyridine-2-thiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine-2-thiolate, also known as this compound, is a useful research compound. Its molecular formula is C5H4NS- and its molecular weight is 110.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

1.1. Heterometallic Complexes

Pyridine-2-thiolate has been utilized to synthesize novel heterometallic complexes, particularly with tin and palladium. The reaction of tin(IV) complexes with this compound ligands leads to the formation of Pd–Sn bonds, which have been characterized using X-ray crystallography and spectroscopic methods. These complexes exhibit unique electronic properties that are crucial for catalytic processes .

Table 1: Properties of this compound Bridged Tin-Palladium Complexes

| Complex Type | Metal Composition | Key Characterization Techniques | Notable Properties |

|---|---|---|---|

| Sn(PyS)₂X₂ | Sn, Pd | X-ray Crystallography, Mössbauer Spectroscopy | Novel Pd–Sn bonds, Unique electronic characteristics |

1.2. Tungsten Acetylene Complexes

Research has shown that this compound ligands stabilize tungsten acetylene complexes, influencing their reactivity. The study demonstrated that varying the substituents on the pyridine ring affects the nucleophilic attack on acetylene, leading to the formation of carbyne and vinyl complexes. This highlights the ligand's role in tuning the reactivity of transition metal complexes .

Table 2: Reactivity of Tungsten Acetylene Complexes with this compound Ligands

| Ligand Type | Reaction Type | Observed Products | Key Findings |

|---|---|---|---|

| 6-MePyS | Nucleophilic Attack | Carbyne, Vinyl Complexes | High steric demand inhibits insertion reactions |

| 5-NO₂-6-MePyS | Acetylene Insertion | [W(CO)(C₂H₂)(5-NO₂-6-MePyS)₂] | Prevents insertion due to steric effects |

Coordination Chemistry

This compound acts as a bifunctional nucleophile in reactions with transition metal complexes. It forms C,S-cyclometalated complexes with palladium and platinum, which can be utilized in various catalytic applications . The ability to form stable metal-ligand interactions makes this compound a valuable ligand in coordination chemistry.

Corrosion Inhibition

3.1. Performance in Acidic Environments

Recent studies have investigated the corrosion inhibition efficiency of pyridine-2-thiol in acidic solutions, particularly for brass substrates. The results indicated that an optimum concentration of 0.25 mM significantly reduced corrosion rates, achieving over 85% inhibition efficiency. Mechanistic studies revealed that pyridine-2-thiol forms a protective film on the metal surface through chemisorption, effectively blocking oxidation processes .

Table 3: Corrosion Inhibition Efficiency of Pyridine-2-thiol on Brass

| Concentration (mM) | Corrosion Current (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 26 | 0 |

| 0.25 | 1.8 | >85 |

| Higher than 0.25 | Variable | Decreased efficiency |

化学反応の分析

Chemical Reactions of Pyridine-2-thiolate

This compound exhibits a range of chemical reactions that can be categorized into several types:

Substitution Reactions

This compound can engage in substitution reactions with electrophiles. Common electrophiles include:

-

Alkyl Halides : The thiol group can react with alkyl halides to form thioethers.

-

Acyl Chlorides : Reaction with acyl chlorides leads to the formation of thioesters.

Oxidation Reactions

The thiol group can undergo oxidation to yield various products:

-

Disulfides : this compound can oxidize to form 2,2'-dipyridyl disulfide, often catalyzed by amines or other oxidizing agents.

-

Sulfoxides : Under certain conditions, oxidation can lead to the formation of sulfoxides.

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms. This property allows it to form stable complexes with various metal ions:

-

Ruthenium Complexes : this compound has been shown to form trinuclear complexes with ruthenium when reacted with [Ru(CO)₃] compounds, leading to interesting catalytic properties .

-

Tungsten Complexes : Studies have demonstrated that tungsten acetylene complexes stabilized by this compound ligands exhibit unique reactivity towards oxidation and acetylene insertion, influenced by the electronic and steric properties of substituents on the thiolate .

Condensation Reactions

This compound can undergo condensation reactions with carbonyl compounds to form various heterocyclic compounds such as thiazolidines or thiazoles. This reaction is significant in organic synthesis for constructing complex molecular architectures .

Ring Closure Reactions

Under specific conditions, this compound can participate in ring closure reactions, leading to the formation of new cyclic structures that are valuable in synthetic organic chemistry.

Data Tables of Reaction Products

The following tables summarize key reaction types and their products involving this compound:

Substitution Reaction Products

| Electrophile | Product Type | Example Reaction |

|---|---|---|

| Alkyl Halides | Thioether | This compound + R-X → R-S-Py |

| Acyl Chlorides | Thioester | This compound + RCOCl → RCO-S-Py |

Oxidation Reaction Products

| Oxidizing Agent | Product Type | Example Reaction |

|---|---|---|

| Hydrogen Peroxide | Disulfide | 2 PySH → PyS-S-Py + H₂O |

| Pyridine-N-Oxide | Sulfoxide | PySH + PyN=O → PyS(O)-Py + H₂O |

Coordination Complexes

| Metal Ion | Complex Type | Example |

|---|---|---|

| Ruthenium | Trinuclear Complex | [Ru₃(µ-H)(µ-pyS)(CO)₉] |

| Tungsten | Acetylene Complex | [W(CO)(C₂H₂)(PyS)₂] |

特性

IUPAC Name |

pyridine-2-thiolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDPDGBKYUEMW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[S-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。